A Comprehensive Technical Guide to the Synthesis of Nickel(II) Chloride Hydrate from Nickel Oxide
A Comprehensive Technical Guide to the Synthesis of Nickel(II) Chloride Hydrate from Nickel Oxide
This in-depth guide provides a comprehensive overview of the synthesis of nickel(II) chloride hydrate from nickel oxide, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps to offer a thorough understanding of the underlying chemical principles, practical considerations for ensuring high purity, and robust safety protocols.
Introduction: Significance and Synthetic Strategy
Nickel(II) chloride (NiCl₂) is a pivotal inorganic compound with wide-ranging applications, serving as a crucial precursor in the synthesis of nickel catalysts, as a component in electroplating baths, and as an ammonia absorbent in industrial gas masks.[1] The hydrated form, most commonly nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is the most frequently utilized variant in laboratory and industrial settings due to its stability and high solubility in water and ethanol.[2]
The synthesis of nickel(II) chloride hydrate from nickel(II) oxide (NiO) represents a common and efficient laboratory and industrial method.[3][4] This acid-base reaction offers a straightforward route to a high-purity product, avoiding the handling of more hazardous reagents. This guide will elucidate the chemical theory, provide a detailed experimental protocol, and discuss methods for purification and characterization.
Reaction Chemistry: Mechanism, Thermodynamics, and Kinetics
The synthesis is predicated on the reaction of a basic metal oxide (nickel oxide) with a strong acid (hydrochloric acid) to form a salt (nickel chloride) and water.
The balanced chemical equation is:
NiO(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l)[5]
This is a double displacement reaction. The nickel(II) ion (Ni²⁺) from the nickel oxide combines with the chloride ions (Cl⁻) from the hydrochloric acid, while the oxide ion (O²⁻) from the nickel oxide reacts with the hydrogen ions (H⁺) from the hydrochloric acid to form water.
Thermodynamics and Kinetics:
The reaction is thermodynamically favorable, with studies on the hydrochloric acid leaching of nickel from ores indicating that the dissolution of nickel-containing minerals is driven by highly negative Gibbs free energy (ΔG) values.[6] The reaction is exothermic, releasing heat.
The kinetics of the reaction are influenced by several factors:
-
Temperature: Increasing the temperature significantly enhances the reaction rate. Studies have shown that complete dissolution of NiO in 2M HCl can be achieved in 30 minutes at 80°C.[1]
-
Concentration of Hydrochloric Acid: A higher concentration of HCl leads to a faster reaction rate.
-
Particle Size of Nickel Oxide: A smaller particle size of the nickel oxide powder increases the surface area available for reaction, thus accelerating the dissolution.
-
Stirring: Agitation ensures efficient contact between the reactants and prevents the formation of a passivating layer of product on the surface of the NiO particles.
Materials and Equipment
Reagents and Materials
| Material | Grade | Supplier | Notes |
| Nickel(II) Oxide (NiO) | Reagent Grade | Major Chemical Supplier | Green or black powder. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Major Chemical Supplier | Corrosive and fuming liquid. |
| Deionized Water | High Purity | In-house or Commercial | For rinsing and solution preparation. |
| Acetone | Reagent Grade | Major Chemical Supplier | For washing the final product. |
Equipment
-
Magnetic stirrer with heating capabilities
-
Glass beakers (appropriate sizes)
-
Graduated cylinders
-
Glass stirring rod
-
Fume hood
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Drying oven or desiccator
Experimental Protocol
This protocol outlines the synthesis of nickel(II) chloride hexahydrate from nickel oxide.
Caption: Experimental workflow for the synthesis of Nickel(II) Chloride Hexahydrate.
Step-by-Step Methodology:
-
Safety First: All procedures involving concentrated hydrochloric acid must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Stoichiometric Calculation:
-
Determine the desired amount of nickel(II) chloride hexahydrate (molar mass: 237.69 g/mol ).[4]
-
Based on the 1:1 molar ratio with nickel oxide (molar mass: 74.69 g/mol ), calculate the required mass of NiO.
-
Calculate the required volume of concentrated hydrochloric acid (37% w/w, density ~1.18 g/mL), ensuring a slight excess (e.g., 10-20%) to drive the reaction to completion.
-
-
Reaction:
-
Place the calculated amount of nickel(II) oxide powder into a glass beaker.
-
Under continuous stirring with a magnetic stir bar, slowly and carefully add the concentrated hydrochloric acid to the beaker containing the NiO. The reaction is exothermic and will generate heat.
-
Once the initial effervescence subsides, gently heat the mixture to approximately 60-80°C on a hotplate stirrer.[1]
-
Continue heating and stirring until all the black or green nickel oxide powder has dissolved, and the solution turns a clear, vibrant green. This may take 30 minutes to a few hours, depending on the scale and conditions.[7]
-
-
Work-up and Isolation:
-
Allow the green solution to cool to room temperature.
-
If any unreacted solid remains, filter the solution using gravity filtration.
-
Transfer the filtrate to a clean beaker and gently heat it to concentrate the solution. Reduce the volume by about half to two-thirds. Avoid boiling vigorously.
-
Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Bright green crystals of nickel(II) chloride hexahydrate will form.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid, followed by a wash with a small amount of acetone to aid in drying.[2]
-
Dry the crystals on a watch glass in a desiccator or a low-temperature oven (below 50°C) to avoid dehydration. The final product is a green crystalline solid.[4]
-
Purification of Nickel(II) Chloride Hexahydrate
For applications requiring high purity, particularly the removal of common contaminants like cobalt, a recrystallization procedure is recommended.[2]
Procedure for Purification:
-
Dissolve the synthesized nickel(II) chloride hexahydrate in a minimum amount of hot deionized water.
-
Slowly cool the saturated solution to room temperature, followed by cooling in an ice bath to promote the formation of well-defined crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water and then with acetone.
-
Dry the purified crystals as described previously.
For the specific removal of cobalt, a more advanced method involving precipitation from an acetone-water mixture with hydrogen chloride gas can be employed.[2]
Characterization of the Final Product
Physical Properties
| Property | Observation |
| Appearance | Green monoclinic crystals |
| Solubility | Highly soluble in water and ethanol |
| Hygroscopicity | Deliquescent (absorbs moisture from the air) |
Spectroscopic and Analytical Data
UV-Visible Spectroscopy:
An aqueous solution of nickel(II) chloride hexahydrate exhibits characteristic absorption bands in the visible and near-infrared regions due to d-d electronic transitions of the [Ni(H₂O)₆]²⁺ complex. The spectrum typically shows two main absorption features.[8]
| Wavelength Range (nm) | Assignment |
| ~393-405 | ³A₂g → ³T₁g(P) |
| ~656-737 | ³A₂g → ³T₁g(F) |
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of NiCl₂·6H₂O will show characteristic vibrational bands for the coordinated water molecules and the Ni-Cl bond.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations of coordinated water |
| ~1610 | H-O-H bending vibrations of coordinated water |
| ~723 | Ni-Cl stretching vibrations |
Note: The exact peak positions may vary slightly.
X-ray Diffraction (XRD):
Powder XRD is a powerful technique to confirm the crystalline structure of the synthesized nickel(II) chloride hexahydrate. The diffraction pattern should match the standard pattern for the monoclinic crystal system of NiCl₂·6H₂O.[9][10]
Safety and Waste Disposal
7.1. Hazard Identification and Personal Protective Equipment:
-
Nickel(II) Oxide: May cause an allergic skin reaction, is a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure.[11]
-
Hydrochloric Acid (concentrated): Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Nickel(II) Chloride: Toxic if swallowed, may cause an allergic skin reaction, and is a suspected carcinogen.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Lab coat
-
Work in a certified chemical fume hood.
7.2. Handling and Storage:
-
Handle all nickel compounds with care to avoid dust inhalation and skin contact.
-
Store concentrated hydrochloric acid in a designated corrosives cabinet.
-
Store the final product in a tightly sealed container in a cool, dry place, as it is hygroscopic.[12]
7.3. Waste Disposal:
-
All nickel-containing waste, including filter paper and aqueous solutions, must be collected in a designated hazardous waste container labeled "Hazardous Waste: Nickel Compounds."
-
Neutralize excess hydrochloric acid with a suitable base (e.g., sodium bicarbonate) under stirring in a fume hood before disposing of it according to institutional guidelines.
-
Never dispose of nickel compounds or concentrated acid down the drain.[13]
Conclusion
The synthesis of nickel(II) chloride hydrate from nickel oxide via reaction with hydrochloric acid is a robust and accessible method for producing this important inorganic compound. By carefully controlling the reaction conditions, implementing appropriate purification techniques, and adhering to strict safety protocols, researchers can consistently obtain a high-purity product suitable for a wide array of applications. The characterization methods outlined in this guide provide a framework for verifying the identity and purity of the synthesized material, ensuring its suitability for downstream processes.
References
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Optimization of the operation conditions for NiO dissolution with different leachants. (2017). Journal of Environmental Chemical Engineering. [Link]
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Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Journal of the Physical Society of Japan. [Link]
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Gould, J. R. (1953). Preparation of nickel chloride of high purity. Journal of Research of the National Bureau of Standards. [Link]
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Rahmani, S., & Ghamamy, S. (2015). Synthesis and characterization of Nickel (II) Chloride nanoparticles with the study of their thermal behavior. International Journal of Nano Dimension. [Link]
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ESPI Metals. (n.d.). Nickel Chloride Safety Data Sheet. [Link]
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Jaji, N. D., et al. (2021). One-pot solvothermal synthesis and characterization of highly stable nickel nanoparticles. ResearchGate. [Link]
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University of California, Santa Barbara. (2005). Material Safety Data Sheet - Nickel chloride MSDS. [Link]
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Thermal decomposition of nickel salts. (2017). ResearchGate. [Link]
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Breckland Scientific. (2023). Nickel (II) Chloride 6-Water - SAFETY DATA SHEET. [Link]
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Zenith Chemical Corporation. (2010). Nickel Chloride Safety Data Sheet. [Link]
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Powder XRD pattern of complexes. (2019). ResearchGate. [Link]
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UV‐Visible spectra of NiCl2.6H2O (Green) and Lignin@Ni‐NPs (Black). (2018). ResearchGate. [Link]
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Ian's Blog. (2009). Making Nickel (II) chloride hexahydrate. [Link]
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Wiley. (n.d.). Nickel(II) chloride hexahydrate. SpectraBase. [Link]
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Cranial Construction. (2020, August 4). Making Nickel CHLORIDE Hexahydrate (NiCl2 x 6H2O). YouTube. [Link]
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Absorption spectra of nickel(II) chloride hexahydrate. (2011). ResearchGate. [Link]
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UV-vis spectrum of the desired complex. (2014). ResearchGate. [Link]
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Mechanism, kinetics and thermodynamics of nickel, iron, and magnesium hydrochloric acid leaching from laterite ore. (2022). Scientific Reports. [Link]
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ideXlab. (n.d.). Nickel Chloride Hexahydrate. [Link]
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Synthesis and Characterization of Nickel Nanoparticles. (2016). International Journal of Trend in Research and Development. [Link]
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MFG Shop. (2023, April 23). How Nickel Reacts with Acids: A Step-by-Step Guide. [Link]
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FT-IR spectrum of the nickel(II) complex. (2022). ResearchGate. [Link]
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Chemistry Stack Exchange. (2016, July 13). The Reaction Between Nickel and Hydrochloric Acid. [Link]
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Mei, Y., et al. (2015). Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System. PLoS ONE. [Link]
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Mechanism, kinetics and thermodynamics of nickel, iron, and magnesium hydrochloric acid leaching from laterite ore. (2022). Nature. [Link]
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A kinetic study on hydrochloric acid leaching of nickel from Ni–Al2O3 spent catalyst. (2013). RSC Advances. [Link]
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ChemEx LK. (2021, February 20). How to make Nickel(II) Chloride. YouTube. [Link]
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ScienceMadness Discussion Board. (2024, March 25). Understanding the role of H2O2 and HCl in nickel metal dissolution. [Link]
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Wikipedia. (n.d.). Nickel(II) chloride. [Link]
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Kinetics of NiO and NiCl2 Hydrogen Reduction as Precursors and Properties of Produced Ni/Al2O3 and Ni-Pd/Al2O3 Catalysts. (2020). Metals. [Link]
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Chemical Equations online. (n.d.). NiO + 2 HCl → NiCl2 + H2O. [Link]
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